molecular formula C16H27N3O5 B2481304 Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate CAS No. 2361703-51-5

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate

Cat. No. B2481304
M. Wt: 341.408
InChI Key: CHHASELGKBQANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate from the synaptic cleft and play a crucial role in the regulation of glutamatergic neurotransmission. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism Of Action

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate acts as a non-competitive inhibitor of EAATs, binding to the transporters and preventing the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity and neuronal damage.

Biochemical And Physiological Effects

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It can increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has also been shown to inhibit the uptake of other amino acids, including aspartate and cysteine. Additionally, Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has been shown to have anti-inflammatory effects and may have potential therapeutic applications in inflammatory diseases.

Advantages And Limitations For Lab Experiments

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for studying the role of these transporters in various neurological disorders. However, Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate can also have non-specific effects on other proteins and transporters, which can complicate data interpretation. Additionally, Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate is not suitable for in vivo studies due to its poor bioavailability and rapid metabolism.

Future Directions

There are several potential future directions for research on Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate. One area of interest is the development of more selective and potent inhibitors of EAATs for use in therapeutic applications. Additionally, further research is needed to better understand the role of EAATs in various neurological disorders and to identify potential targets for drug development. Finally, the development of more effective methods for delivering Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate to the brain could lead to its use in the treatment of neurological disorders.

Synthesis Methods

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate can be synthesized using a multi-step process involving the reaction of tert-butyl 6-aminohexanoate with 2-bromoethyl isocyanate, followed by the reaction with 2-propenoyl chloride to form tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]hexanoate. This compound is then cyclized using diethyl oxalate to form Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate.

Scientific Research Applications

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has been widely used in scientific research to study the role of EAATs in various neurological disorders. It has been shown to increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate has also been used to study the effects of EAAT inhibition on synaptic plasticity and learning and memory.

properties

IUPAC Name

tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5/c1-5-13(20)17-6-7-18-14(21)12-10-19(8-9-23-11-12)15(22)24-16(2,3)4/h5,12H,1,6-11H2,2-4H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHASELGKBQANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate

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